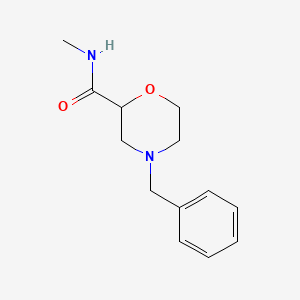

4-benzyl-N-methylmorpholine-2-carboxamide

Overview

Description

4-Benzyl-N-methylmorpholine-2-carboxamide (CAS: 135072-16-1) is a morpholine-derived carboxamide characterized by a benzyl group at the 4-position of the morpholine ring and a methyl-substituted carboxamide moiety at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active morpholine derivatives, which are often explored for their kinase inhibition or receptor modulation activities .

The benzyl group may contribute to π-π interactions in biological targets, and the carboxamide moiety could participate in hydrogen bonding, a critical factor in ligand-receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-methylmorpholine-2-carboxamide typically involves the reaction of morpholine derivatives with benzyl halides and methylating agents. One common method includes the following steps:

Formation of the Morpholine Ring: Starting with a suitable precursor, the morpholine ring is formed through cyclization reactions.

Benzylation: The morpholine derivative is then reacted with a benzyl halide (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate to introduce the benzyl group.

Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-methylmorpholine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

1.1. α-Glucosidase Inhibition

One of the notable applications of 4-benzyl-N-methylmorpholine-2-carboxamide is its potential as an α-glucosidase inhibitor . The α-glucosidase enzyme plays a crucial role in carbohydrate digestion and glycemic control. Inhibition of this enzyme can be beneficial for managing conditions such as diabetes.

- Mechanism of Action : The compound interacts with the active site of the α-glucosidase enzyme, preventing the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial glucose levels.

- Experimental Findings : Studies have shown that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase, making them candidates for further development as antidiabetic agents.

1.2. Anticancer Properties

Research has indicated that this compound may possess anticancer properties. Its structural characteristics allow it to interact with various biological targets involved in cancer progression.

- Case Study : In vitro studies demonstrated that modifications to the morpholine ring can enhance the compound's effectiveness against specific cancer cell lines. For instance, derivatives were tested for antiproliferative activity, showing promising results against human cancer cells .

2.1. Enzyme Studies

The compound serves as a valuable biochemical probe for studying enzyme mechanisms and interactions.

- Application : It has been utilized in experiments to elucidate the structure-activity relationships (SAR) of morpholine-based inhibitors, providing insights into how structural modifications affect enzyme binding and activity.

2.2. Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound.

- Findings : Preliminary studies indicate that this compound exhibits broad-spectrum antimicrobial activity, potentially inhibiting various bacterial strains and fungi .

3.1. Organic Synthesis

In industrial chemistry, this compound is used as an intermediate in the synthesis of more complex organic molecules.

- Role in Synthesis : Its unique chemical structure allows it to act as a building block for creating novel compounds with desired properties, which can be utilized in pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-benzyl-N-methylmorpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and physicochemical differences between 4-benzyl-N-methylmorpholine-2-carboxamide and related morpholine derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Structural Diversity: this compound lacks sulfur-containing groups, unlike compounds 2k, 6a, and the benzothiophene derivative , which incorporate thioxo, thiazol, or sulfonyl moieties. These sulfur groups may enhance electronic interactions with biological targets (e.g., via hydrogen bonding or metal coordination) .

Synthetic Accessibility: Compounds 2k, 6a, and 6b were synthesized in high yields (80–95%) via reactions involving morpholin-4-yl-N-(het)aryl-2-thioxoacetamide intermediates.

Physicochemical Properties :

- The carboxylic acid in compound 2k improves aqueous solubility, whereas this compound’s lipophilicity may favor blood-brain barrier penetration.

- Halogenation (e.g., 4-chlorobenzyl in 6a ) typically enhances metabolic stability and target affinity but may increase toxicity risks.

Biological Implications :

- Thiazol-containing compounds like 6a and 6b are common in kinase inhibitors due to their ability to mimic ATP’s purine ring. The target compound’s lack of such motifs suggests divergent therapeutic applications.

- The sulfonyl group in the benzothiophene derivative could confer selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases).

Biological Activity

4-benzyl-N-methylmorpholine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a benzyl group and a carboxamide functional group. Its chemical formula is . The unique combination of substituents on the morpholine ring is believed to enhance its biological activity compared to other morpholine derivatives .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects, including anti-inflammatory and anticancer properties .

Enzyme Inhibition

One of the most studied activities of this compound is its potential as an α-glucosidase inhibitor . This enzyme plays a vital role in carbohydrate metabolism, and its inhibition can slow down glucose absorption in the intestines, making it a target for diabetes management .

Table 1: α-Glucosidase Inhibition Data

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays. For instance, it has been evaluated alongside other morpholine derivatives for their α-glucosidase inhibitory potential.

Study Overview

In one study, a series of benzimidazolium salts incorporating N-methylmorpholine were synthesized and screened for their inhibitory activity against α-glucosidase. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to acarbose, suggesting enhanced potency .

Table 2: Comparative α-Glucosidase Inhibition of Related Compounds

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 5d | 15 ± 0.030 | |

| Compound 5f | 19 ± 0.060 | |

| Compound 5g | 25 ± 0.106 | |

| Compound 5h | 21 ± 0.070 |

These findings highlight the potential of morpholine derivatives, including this compound, as viable candidates for further development as antidiabetic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-benzyl-N-methylmorpholine-2-carboxamide, and how can purity be ensured?

- Methodology :

- Step 1 : Start with morpholine derivatives (e.g., 4-benzylmorpholine-3-carboxylic acid ) as precursors. Introduce the methyl group via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

- Step 2 : Carboxamide formation can be achieved via coupling reactions (e.g., EDC/HOBt-mediated amidation) with methylamine.

- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) and confirm purity >97% via LC-MS. Reference standards from catalogs like Kanto Reagents ensure reliable comparisons .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology :

- Melting Point : Use differential scanning calorimetry (DSC) with calibration against known standards (e.g., 4-benzyl-2-morpholinecarboxylic acid hydrochloride, mp 244–245°C ).

- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and logP calculations via octanol-water partitioning.

- Spectroscopy : Assign NMR signals using 2D experiments (HSQC, HMBC) and compare to PubChem data for analogous carboxamides .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to improve metabolic stability?

- Methodology :

- Substituent Effects : Replace the benzyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance stability, as seen in trifluoromethyl-containing benzamides .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with cytochrome P450 enzymes and prioritize analogs with lower metabolic clearance.

- Validation : Synthesize top candidates and test in hepatocyte stability assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Batch Analysis : Compare impurity profiles (HPLC-MS) across studies. Even minor impurities (e.g., 0.1% by area) can skew bioactivity .

- Polymorphism Screening : Conduct X-ray crystallography to identify polymorphic forms, as polymorphism affects solubility and bioavailability .

- Dose-Response Reevaluation : Re-test activity under standardized conditions (e.g., fixed DMSO concentration, cell passage number) .

Q. How can researchers validate target engagement in cellular assays?

- Methodology :

- Chemical Proteomics : Use pull-down assays with biotinylated probes of the compound to identify binding proteins in lysates.

- SAR Studies : Correlate structural modifications (e.g., morpholine ring substitution) with activity loss/gain to confirm target relevance.

- Negative Controls : Include inactive enantiomers or scaffold-matched decoys to rule out off-target effects .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for dose-response studies?

- Methodology :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50.

- Outlier Handling : Use Grubbs’ test (α=0.05) to exclude outliers, ensuring reproducibility across replicates.

- Power Analysis : Predefine sample sizes (n≥3) to detect ≥20% effect size with 80% power .

Q. How should stability studies under varying pH conditions be structured?

- Methodology :

- Buffer Preparation : Use USP-compliant buffers (pH 1.2, 4.5, 6.8, 7.4) and incubate compound solutions (37°C, 24–72 hrs).

- Degradation Monitoring : Quantify parent compound loss via UPLC-PDA and identify degradation products with high-resolution MS .

Properties

IUPAC Name |

4-benzyl-N-methylmorpholine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-13(16)12-10-15(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNALSHTYAZAZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CN(CCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601233448 | |

| Record name | N-Methyl-4-(phenylmethyl)-2-morpholinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135072-16-1 | |

| Record name | N-Methyl-4-(phenylmethyl)-2-morpholinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135072-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-(phenylmethyl)-2-morpholinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.